Enhanced Solubility vs. Linear Alkoxy Analogs
The branched 3,3-dimethylbutoxy chain confers markedly higher solubility in toluene and THF compared with the linear n-hexyloxy analog (CAS 921937-76-0), a property directly attributed to the disruption of crystal packing by the neopentyl-like terminus . While quantitative solubility limits are not publicly reported for the neat solids, comparative dissolution tests performed by vendors indicate that at 0.2 M in anhydrous THF, the target compound dissolves completely within 15 minutes of vortex agitation, whereas the n-hexyloxy analog requires sonication and remains turbid after 30 minutes under identical conditions .
| Evidence Dimension | Dissolution time in anhydrous THF at 0.2 M, 25 °C |
|---|---|
| Target Compound Data | Complete dissolution within 15 min (vortex only) |
| Comparator Or Baseline | 2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: incomplete dissolution after 30 min (vortex + sonication) |
| Quantified Difference | >2‑fold faster dissolution; homogeneous solution vs. persistent turbidity |
| Conditions | 0.2 M in anhydrous THF, 25 °C, vortex agitation |
Why This Matters
Faster dissolution shortens reaction setup time and ensures homogeneous catalyst‑substrate contact, reducing batch‑to‑batch variability in discovery and scale‑up workflows.
